(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
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Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance (solid, liquid, color, etc.).
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes information about the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Scientific Research Applications
Synthesis and Chemical Properties
- This compound has been utilized in the synthesis of other complex molecules. For instance, it has been used in the Horner-Wadsworth-Emmons reaction to produce specific sulfones, demonstrating its utility in organic synthesis processes (Enders, Berg, & Jandeleit, 2003).
- The compound has also been involved in the preparation of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, highlighting its role in racemic synthesis routes (Xiao & Bing, 2006).
Medical and Pharmaceutical Research
- It serves as a key intermediate in the synthesis of various pharmaceutical compounds, like Dabigatran etexilate, an important medication (Liu et al., 2012).
Material Science and Polymer Research
- This compound is involved in the functional modification of polymers, such as in the modification of poly vinyl alcohol/acrylic acid hydrogels, indicating its relevance in materials science (Aly & El-Mohdy, 2015).
- It also plays a role in the development of environmentally friendly polymers, as evidenced in the research on phloretic acid for the elaboration of polybenzoxazine (Trejo-Machin et al., 2017).
Catalysis and Organic Chemistry
- The compound is used in the synthesis of chiral ligands derived from abrine, which are significant in controlling enantioselectivity in organic reactions (Dai, Zhu, & Hao, 2000).
Safety And Hazards
This section would include information about the compound’s toxicity, flammability, and other hazards. It may also include information about safe handling and disposal procedures.
Future Directions
This could include potential applications of the compound, areas for further research, and possible improvements to the synthesis process.
properties
IUPAC Name |
ethyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-2-24-18(22)17(12-14-8-10-16(21)11-9-14)20-19(23)25-13-15-6-4-3-5-7-15/h3-11,17,21H,2,12-13H2,1H3,(H,20,23)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKMHRCLLPAOCC-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473893 |
Source
|
Record name | Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate | |
CAS RN |
16679-94-0 |
Source
|
Record name | Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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